REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][NH2:6])[CH3:2].[N:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][C:18]=2[CH:20]=O)[CH:13]=[CH:12][CH:11]=1>>[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][NH:6][CH2:20][C:18]1[CH:17]=[CH:16][CH:15]=[C:14]2[C:19]=1[N:10]=[CH:11][CH:12]=[CH:13]2)[CH3:2]
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Name
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|
Quantity
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2.18 mL
|
Type
|
reactant
|
Smiles
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C(C)OC(CN)OCC
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Name
|
|
Quantity
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1.89 g
|
Type
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reactant
|
Smiles
|
N1=CC=CC2=CC=CC(=C12)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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described in the synthesis method of Compound IX-2 with the modification that the reaction
|
Reaction Time |
8 (± 8) h |
Name
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|
Type
|
product
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Smiles
|
C(C)OC(CNCC=1C=CC=C2C=CC=NC12)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |